molecular formula C10H21ClO B8606567 1-Chloro-5-methoxy-2,6-dimethylheptane CAS No. 62597-04-0

1-Chloro-5-methoxy-2,6-dimethylheptane

Cat. No.: B8606567
CAS No.: 62597-04-0
M. Wt: 192.72 g/mol
InChI Key: XNBYZTVQVHSWMB-UHFFFAOYSA-N
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Description

1-Chloro-5-methoxy-2,6-dimethylheptane is a branched aliphatic compound featuring a heptane backbone substituted with a chlorine atom at position 1, a methoxy group (-OCH₃) at position 5, and methyl groups (-CH₃) at positions 2 and 6. This structure combines halogen, ether, and alkyl substituents, which influence its physical properties and reactivity.

Properties

CAS No.

62597-04-0

Molecular Formula

C10H21ClO

Molecular Weight

192.72 g/mol

IUPAC Name

1-chloro-5-methoxy-2,6-dimethylheptane

InChI

InChI=1S/C10H21ClO/c1-8(2)10(12-4)6-5-9(3)7-11/h8-10H,5-7H2,1-4H3

InChI Key

XNBYZTVQVHSWMB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CCC(C)CCl)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with 1-chloro-5-methoxy-2,6-dimethylheptane, enabling comparative analysis of their properties and reactivity:

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Formula Key Functional Groups
This compound Cl (C1), OCH₃ (C5), CH₃ (C2, C6) C₁₀H₂₁ClO Chloride, Ether
3-Bromo-3,6-dimethylheptane Br (C3), CH₃ (C3, C6) C₉H₁₉Br Bromide
4-Bromo-2,6-dimethylheptane Br (C4), CH₃ (C2, C6) C₉H₁₉Br Bromide
(5S)-5-Chloro-2,3-dimethylheptane Cl (C5), CH₃ (C2, C3) C₉H₁₉Cl Chloride

Structural Differences

  • Halogen Position and Type : The target compound’s primary chlorine at C1 contrasts with bromine at tertiary (C3) or secondary (C4) positions in analogs. Brominated analogs (e.g., 3-bromo-3,6-dimethylheptane) exhibit higher molecular weight and polarizability compared to chlorinated derivatives .
  • This may enhance solubility in polar solvents like ethanol or acetone .

Physical Properties

  • Boiling Points :
    • 3-Bromo-3,6-dimethylheptane: 83–104°C at 45 mmHg .
    • This compound (estimated): Likely higher than brominated analogs due to the methoxy group’s polarity, though exact data are unavailable.
  • Solubility: The methoxy group in the target compound increases hydrophilicity compared to nonpolar brominated analogs, favoring miscibility with alcohols or chlorinated solvents .

Chemical Reactivity

  • SN2 Reactions :
    • The primary chlorine at C1 in the target compound facilitates SN2 mechanisms due to minimal steric hindrance, unlike secondary/tertiary bromine in analogs (e.g., 4-bromo-2,6-dimethylheptane), where bulky methyl groups hinder nucleophilic backside attack .
    • Example: In , -bromo-2,6-dimethylheptane reacts with hydroxide ion to yield 2,6-dimethylheptan-4-ol via SN2, albeit slower than primary substrates .
  • However, its distance from the chlorine (four carbons apart) limits significant electronic interaction .

Stability and Environmental Impact

  • Brominated analogs (e.g., 3-bromo-3,6-dimethylheptane) are less prone to hydrolysis than chlorinated compounds due to stronger C-Br bonds.
  • The methoxy group in the target compound may enhance biodegradability compared to fully halogenated analogs, as ethers are susceptible to oxidative cleavage .

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